Benzenepropanal, 3-(1,1-dimethylethyl)-

描述

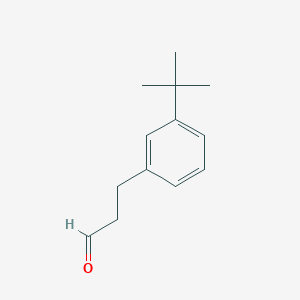

Chemical Name: 3-(1,1-Dimethylethyl)-α-methyl-benzenepropanal CAS No.: 62518-65-4 Molecular Formula: C₁₄H₂₀O Molecular Weight: 204.31 g/mol Structure: Features a benzene ring substituted with a tert-butyl group at the meta-position (3-position) and an α-methyl-propanal side chain.

This compound is structurally analogous to fragrance aldehydes like Bourgeonal (4-tert-butyl isomer) but differs in substitution patterns, impacting its physicochemical and functional properties. Limited industrial data are available compared to its para-substituted counterparts, suggesting niche applications in specialty chemicals or fragrance intermediates .

属性

分子式 |

C13H18O |

|---|---|

分子量 |

190.28 g/mol |

IUPAC 名称 |

3-(3-tert-butylphenyl)propanal |

InChI |

InChI=1S/C13H18O/c1-13(2,3)12-8-4-6-11(10-12)7-5-9-14/h4,6,8-10H,5,7H2,1-3H3 |

InChI 键 |

APFNXQQLJSEQBM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC=CC(=C1)CCC=O |

产品来源 |

United States |

科学研究应用

Applications in Fragrance Industry

Benzenepropanal, 3-(1,1-dimethylethyl)- is predominantly used as a fragrance ingredient. Its pleasant floral scent makes it suitable for various cosmetic and personal care products. The International Fragrance Association (IFRA) has established guidelines for its use in different product categories to ensure consumer safety.

Concentration Limits in Products

| Product Category | Maximum Concentration (%) |

|---|---|

| Lip Products | 0.1 |

| Deodorants | 0.2 |

| Hydroalcoholic Products | 0.6 |

| Other Cosmetic Products | Up to 1.9 |

Safety Assessments

Numerous studies have evaluated the safety of Benzenepropanal, 3-(1,1-dimethylethyl)- in cosmetic applications. For instance:

- A study indicated that the compound is not genotoxic and has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and developmental toxicity endpoints .

- In a Local Lymph Node Assay (LLNA), it was identified as a weak skin sensitizer with an EC3 value of approximately 18.7% .

Environmental Impact

Benzenepropanal, 3-(1,1-dimethylethyl)- is evaluated for its environmental safety. It is not classified as persistent or bioaccumulative and poses minimal risk to aquatic organisms . Its rapid degradation in the environment makes it a favorable choice for industrial applications.

Case Study 1: Fragrance Mixtures

In a comprehensive assessment of fragrance mixtures containing Bourgeonal, researchers found that the compound contributes significantly to the olfactory profile while maintaining safety standards set by regulatory bodies. The study highlighted that formulations with Bourgeonal demonstrated high consumer acceptance due to its appealing scent profile .

Case Study 2: Toxicological Evaluation

A detailed toxicological evaluation was conducted to assess the dermal absorption of Bourgeonal in various formulations. Results indicated that approximately 19% of the applied dose was absorbed systemically, with variations depending on the formulation type (hydroalcoholic vs. oil-based) . This data is crucial for formulating safe cosmetic products.

相似化合物的比较

Structural Analogs

(a) Bourgeonal (4-(1,1-dimethylethyl)-benzenepropanal)

- CAS No.: 18127-01-0

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 190.28 g/mol

- Key Differences :

(b) Lilial (Benzenepropanal, 4-(1,1-dimethylethyl)-α-methyl-)

- CAS No.: 80-54-6

- Molecular Formula : C₁₄H₂₀O

- Molecular Weight : 204.31 g/mol

- Key Differences: Structural Similarity: Shares the α-methyl-propanal chain with the target compound but has a para-substituted tert-butyl group. Regulatory Status: Phased out in cosmetics under EU Regulation (EC) No. 1223/2009 due to allergenicity and endocrine disruption risks .

(c) 3-(4-tert-Butylphenyl)propionaldehyde

- CAS No.: 18127-01-0 (synonymous with Bourgeonal)

- Applications : Used in synthetic fragrances and flavorants. Higher volatility compared to meta-substituted analogs due to reduced steric hindrance .

Functional Group Analogs

(a) Benzenepropanoic Acid Derivatives

- Example: Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9 alkyl esters (CAS 127519-17-9)

- Key Differences :

(b) Benzenepropanol Derivatives

- Example: Benzenepropanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- (CAS 36294-23-2)

- Key Differences :

Physicochemical and Functional Comparison

Stability and Reactivity

- 3-(1,1-dimethylethyl)-α-methyl-benzenepropanal : The meta-substitution may reduce steric shielding of the aldehyde group, increasing susceptibility to oxidation compared to para-substituted analogs .

- Bourgeonal/Lilial : Para-substitution enhances thermal stability, making them preferable in high-temperature applications (e.g., perfumes, polymer additives) .

常见问题

Q. What are the recommended analytical methods for determining the purity and stability of 3-(1,1-dimethylethyl)benzenepropanal in experimental settings?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques for purity assessment. For example, GC-MS retention indices and peak area normalization (e.g., retention time ~22.06 min, as observed in non-target screening of recycled polyolefins) can quantify impurities . Stability studies should include accelerated degradation tests under varying pH, temperature, and UV exposure, with periodic sampling analyzed via HPLC to track degradation products. NIST-standardized spectral libraries (e.g., NIST Chemistry WebBook) provide reference data for cross-validation .

Q. How can researchers resolve structural ambiguities in derivatives of 3-(1,1-dimethylethyl)benzenepropanal?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical. For instance, tert-butyl group protons typically appear as singlets at δ ~1.3 ppm in ¹H NMR, while the aldehyde proton resonates near δ ~9.5 ppm. IR peaks for C=O stretching (aldehyde) occur at ~1720 cm⁻¹. X-ray crystallography may resolve stereochemical uncertainties in crystalline derivatives, as demonstrated for structurally similar compounds like benzenepropanol analogs .

Advanced Research Questions

Q. What experimental approaches can elucidate the environmental persistence of 3-(1,1-dimethylethyl)benzenepropanal using QSAR models?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models predict biodegradation half-lives and bioaccumulation potential. For this compound, the estimated half-life in water is 2.483 weeks, with a bioconcentration factor (BCF) of 0.5259, suggesting moderate persistence but low bioaccumulation . Researchers should validate these predictions using OECD 301/310 biodegradation tests and compare results with analogs like 4-tert-butylphenol derivatives. Molecular descriptors (e.g., logP = 4.36) can refine QSAR accuracy .

Q. How does 3-(1,1-dimethylethyl)benzenepropanal interact with biological systems, and what are its metabolic byproducts?

- Methodological Answer : In vivo murine models reveal hepatic cytochrome P450-mediated oxidation as a primary metabolic pathway. Metabolites may include hydroxylated tert-butyl groups or oxidized aldehydes (e.g., benzenepropanoic acid derivatives). Targeted metabolomics using LC-MS/MS can identify these products, while isotopic labeling (e.g., ¹³C-aldehyde) tracks metabolic fate. Studies in gut microbiota models show negligible microbial degradation (relative abundance <0.17% in murine cecal samples), suggesting limited enteric metabolism .

Q. What strategies reconcile contradictory data on the compound’s regulatory status and toxicity?

- Methodological Answer : Discrepancies between its classification as an inert pesticide ingredient (List 3, U.S. EPA) and EU cosmetic bans due to sensitization risks necessitate context-specific risk assessment. Researchers should conduct tiered toxicity testing:

- Tier I : Ames test for mutagenicity and OECD 429 skin sensitization assays.

- Tier II : Chronic exposure studies in model organisms at environmentally relevant concentrations (e.g., <1 ppm).

Dose-response modeling and read-across analyses with structurally related aldehydes (e.g., lilial) can clarify thresholds for adverse effects .

Key Considerations for Experimental Design

- Sample Preparation : Use inert solvents (e.g., hexane) to prevent aldehyde oxidation during extraction .

- Hazard Mitigation : Follow SDS guidelines for handling; use fume hoods and PPE due to potential respiratory irritation .

- Data Reproducibility : Cross-validate chromatographic results with NIST reference spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。